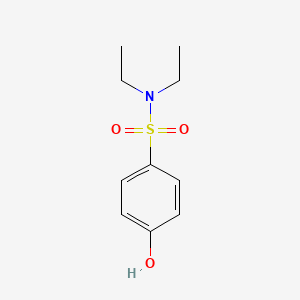

N,N-diethyl-4-hydroxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-diethyl-4-hydroxybenzenesulfonamide” is a synthetic organic compound . It is a powder with a molecular weight of 244.31 . The IUPAC name for this compound is 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide .

Molecular Structure Analysis

The InChI code for “N,N-diethyl-4-hydroxybenzenesulfonamide” is 1S/C10H16N2O3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4,11H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N,N-diethyl-4-hydroxybenzenesulfonamide” is a powder with a melting point of 171-172 degrees Celsius .Applications De Recherche Scientifique

a. Carbonic Anhydrase Inhibitors: Sulfonamides, including N,N-Diethyl-4-hydroxybenzene-1-sulfonamide, have been investigated as carbonic anhydrase inhibitors. These enzymes play a crucial role in regulating pH balance and are potential drug targets for conditions like glaucoma, epilepsy, and cancer.

b. Antibacterial Agents: Sulfonamides were historically used as antibiotics (e.g., sulfanilamide), and their derivatives continue to be studied for their antibacterial properties. N,N-Diethyl-4-hydroxybenzene-1-sulfonamide may exhibit antibacterial activity against specific pathogens.

c. Anticancer Agents: Researchers have explored sulfonamides as potential anticancer agents. Their ability to inhibit enzymes involved in tumor growth and angiogenesis makes them interesting candidates for cancer therapy.

a. Activating Group: Sulfonamides can activate neighboring functional groups, facilitating reactions such as nucleophilic substitutions and cyclizations. Researchers use them to enhance reactivity in complex organic syntheses.

b. Protecting Group: Sulfonamides act as protecting groups for amines. By temporarily masking amino functionalities, chemists can selectively manipulate other parts of a molecule without affecting the amine group.

c. Leaving Group: In certain reactions, sulfonamides can serve as leaving groups, aiding in the formation of new bonds. Their stability under specific conditions makes them valuable in various transformations.

d. Molecular Scaffold: The sulfonamide motif provides a scaffold for designing novel compounds. Researchers modify the sulfonamide core to create libraries of diverse molecules for drug discovery.

Availability and Suppliers

N,N-Diethyl-4-hydroxybenzene-1-sulfonamide is available from suppliers such as Combi-Blocks, Inc. and Molport . Researchers can explore its properties and applications further.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N,N-diethyl-4-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-7-5-9(12)6-8-10/h5-8,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLLBHNEHSLWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-hydroxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2806266.png)

![4-Bromo-2-methylbenzo[d]oxazole](/img/structure/B2806269.png)

![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2806270.png)

![[4-(Dimethylamino)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2806274.png)

![4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2806275.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2806278.png)

![N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2806284.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one](/img/structure/B2806286.png)